An In-depth Technical Guide to Diethyl 2,6-dibromoheptanedioate (CAS 868-68-8)
An In-depth Technical Guide to Diethyl 2,6-dibromoheptanedioate (CAS 868-68-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,6-dibromoheptanedioate is a bifunctional organobromine compound with the CAS number 868-68-8. Its structure features a seven-carbon chain with bromine atoms at the alpha positions to the two terminal ethyl ester groups. This arrangement makes it a versatile reagent in organic synthesis, particularly as a building block for more complex molecules and as a bifunctional initiator in polymerization reactions. The presence of two reactive centers allows for the formation of cyclic structures or the synthesis of symmetrical molecules. While specific applications in drug development are not extensively documented in publicly available literature, its nature as a bifunctional alkylating agent suggests potential for investigation in anticancer research, where such molecules can induce DNA cross-linking in cancer cells.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 868-68-8 | [1][2] |
| Molecular Formula | C₁₁H₁₈Br₂O₄ | [1][3] |
| Molecular Weight | 374.07 g/mol | [1] |
| Boiling Point | 170 °C (predicted) | [4] |
| SMILES Code | O=C(OCC)C(Br)CCCC(Br)C(OCC)=O | [1] |
Synthesis of Diethyl 2,6-dibromoheptanedioate
The most probable synthetic route to Diethyl 2,6-dibromoheptanedioate is through the α-bromination of the parent diester, diethyl heptanedioate (also known as diethyl pimelate), via a Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is a standard method for the α-halogenation of carboxylic acids and their derivatives.
The reaction proceeds by first converting the carboxylic acid groups (if starting from heptanedioic acid) to acyl bromides, which then tautomerize to enols. The enol form readily reacts with bromine at the α-position. In the case of starting with the diethyl ester, the reaction likely proceeds via an acid-catalyzed enolization followed by bromination.
Proposed Experimental Protocol: Hell-Volhard-Zelinsky Bromination
This protocol is a generalized procedure based on the principles of the Hell-Volhard-Zelinsky reaction and should be optimized for this specific substrate.
Materials:
-
Diethyl heptanedioate
-
Red phosphorus (catalytic amount)
-
Bromine
-
Anhydrous diethyl ether or carbon tetrachloride
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl heptanedioate and a catalytic amount of red phosphorus.
-
Add a suitable anhydrous solvent such as diethyl ether or carbon tetrachloride.
-
From the dropping funnel, add bromine dropwise to the stirred reaction mixture. The reaction is exothermic and may require cooling to control the rate.
-
After the addition is complete, gently heat the mixture to reflux until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature and slowly pour it into cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and 5% sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Diethyl 2,6-dibromoheptanedioate.
Purification
The crude product can be purified using standard laboratory techniques such as vacuum distillation or column chromatography.
Proposed Purification Protocol: Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude Diethyl 2,6-dibromoheptanedioate in the distillation flask.
-
Gradually apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure. The predicted boiling point is around 170 °C, but this will be lower under vacuum.
Proposed Purification Protocol: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons of the ethyl groups and a quartet for the methylene protons of the ethyl groups. The methine protons at the 2 and 6 positions, adjacent to the bromine atoms, would likely appear as a multiplet. The methylene protons of the heptanedioate backbone would also appear as multiplets.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester groups, the carbons bonded to bromine, the carbons of the ethyl groups, and the carbons of the central chain. Carbonyl carbons typically appear in the 160-180 ppm range.[6][7] Carbons attached to bromine would be shifted downfield.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional groups. C-Br stretching vibrations are typically observed in the 500-700 cm⁻¹ region.
Reactivity and Potential Applications
The reactivity of Diethyl 2,6-dibromoheptanedioate is dominated by the two α-bromo ester moieties. The bromine atoms are good leaving groups, making the α-carbons susceptible to nucleophilic substitution, likely via an SN2 mechanism.[8]
Bifunctional Initiator in Polymer Chemistry
By analogy to its dimethyl counterpart, Diethyl 2,6-dibromoheptanedioate is expected to be an effective bifunctional initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[9][10][11] In these processes, the bromine atoms can be homolytically cleaved to generate two radical centers, initiating polymer chain growth in two directions. This allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity, as well as the creation of block copolymers.
DOT Diagram: Role as a Bifunctional ATRP Initiator
Caption: Initiation of ATRP using Diethyl 2,6-dibromoheptanedioate.
Synthesis of Cyclic Compounds
The presence of two electrophilic centers allows for intramolecular cyclization reactions with a suitable bis-nucleophile, leading to the formation of cyclic compounds. For example, reaction with a diamine could yield a diazacycloalkane derivative.
DOT Diagram: Cyclization Reaction
Caption: General scheme for the synthesis of cyclic compounds.
Potential in Drug Development: Bifunctional Alkylating Agent
Bifunctional alkylating agents are a class of anticancer drugs that can form covalent bonds with two nucleophilic sites on biological macromolecules, most notably DNA.[12][13][14] This cross-linking can occur between two bases on the same DNA strand (intrastrand) or on opposite strands (interstrand).[15] Interstrand cross-links are particularly cytotoxic as they prevent DNA replication and transcription, leading to cell cycle arrest and apoptosis.[16]
Given its structure, Diethyl 2,6-dibromoheptanedioate has the potential to act as a bifunctional alkylating agent. The two electrophilic α-carbons could react with nucleophilic sites on DNA bases, such as the N7 position of guanine. While there is no specific research found on this compound for this application, its structural motif is of interest to medicinal chemists designing novel DNA cross-linking agents.
Safety and Handling
Safety data for Diethyl 2,6-dibromoheptanedioate is not extensively published, but based on analogous α-bromo esters and general chemical safety principles, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[17]
-
Skin: Wash off with soap and water. Remove contaminated clothing.[17]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
Diethyl 2,6-dibromoheptanedioate is a versatile bifunctional molecule with significant potential in polymer chemistry and as a building block in organic synthesis. Its probable role as a bifunctional initiator for controlled radical polymerization techniques like ATRP and RAFT is a key area of application. Furthermore, its structure as a bifunctional alkylating agent suggests a potential, albeit underexplored, avenue for research in the development of novel anticancer therapeutics. Researchers working with this compound should exercise appropriate safety precautions due to its potential hazards as an alkylating agent and irritant. Further research into the specific applications and reaction protocols for this compound would be a valuable contribution to the fields of polymer science and medicinal chemistry.
References
-
Sigma-Aldrich. Dimethyl 2,6-dibromoheptanedioate 97%. SLS. [Link]
-
Carnegie Mellon University. Initiators. Matyjaszewski Polymer Group. [Link]
-
National Institutes of Health. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. [Link]
-
MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]
-
National Center for Biotechnology Information. Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. [Link]
-
Chemcd. DIETHYL 2,6-DIBROMOHEPTANEDIOATE Spectrum 868-68-8. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]
-
BioPharma Notes. Alkylating agents. [Link]
-
ResearchGate. The effects of bifunctional alkylating agents on DNA. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
OChem Incorporation. Diol. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]
-
PubChemLite. Dimethyl 2,6-dibromoheptanedioate (C9H14Br2O4). [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). [Link]
-
Chemcd. DIETHYL 2,6-DIBROMOHEPTANEDIOATE | 868-68-8. [Link]
-
National Institutes of Health. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. [Link]
-
PubMed. Synthesis of tricyclic and tetracyclic benzo[13][14]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. [Link]
-
NC State University Libraries. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. [Link]
-
Chemsrc. Diethyl 2,5-dibromohexanedioate | CAS#:54221-37-3. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
National Institutes of Health. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. [Link]
-
MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. [Link]
-
OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]
-
ResearchGate. Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. [Link]
-
Sciforum. Synthesis of bis (1,4-disubstituted-1,2,3 triazoles) starting from diethyl galactarate. [Link]
-
Semantic Scholar. Reactions of alkylenebisbromomalonates with nucleophiles. [Link]
-
PubChem. 3,4-Diethyl-2,6-dimethylheptane. [Link]
-
PubChem. 2,6-Dimethyl-2-heptanol. [Link]
Sources
- 1. 868-68-8|Diethyl 2,6-dibromoheptanedioate| Ambeed [ambeed.com]
- 2. Diethyl 2,6-dibromoheptanedioate | 868-68-8 [chemicalbook.com]
- 3. DIETHYL 2,6-DIBROMOHEPTANEDIOATE | 868-68-8 ,CCD00054209,Manufacturer ,Suppliers,Buyers,MSDS - Product Detail - Chemical Cloud Database [chemcd.com]
- 4. 868-68-8 Diethyl 2,6-dibromoheptanedioate [king-pharm.com]
- 5. DIETHYL 2,6-DIBROMOHEPTANEDIOATE Spectrum 868-68-8 | Spectrum | Chemical Cloud Database [chemcd.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Dimethyl 2,6-dibromoheptanedioate 97 868-73-5 [sigmaaldrich.com]
- 11. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Alkylating agents - BioPharma Notes [biopharmanotes.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. Dimethyl 2,6-dibromoheptanedioate 97 868-73-5 [sigmaaldrich.com]
